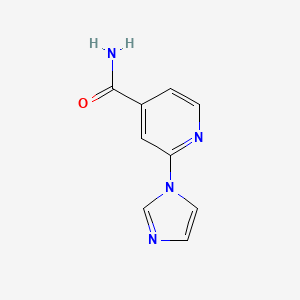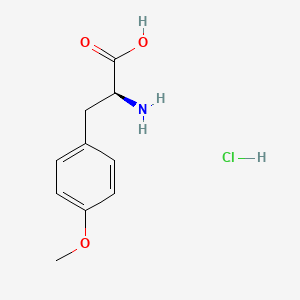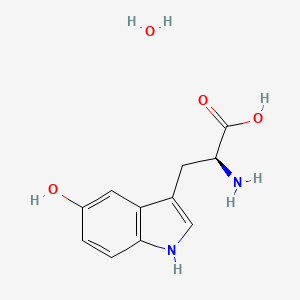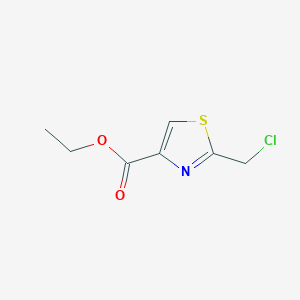![molecular formula C26H34NaO5PS B1593189 2'-(二环己基膦基)-2,6-二甲氧基-[1,1'-联苯]-3-磺酸钠水合物 CAS No. 870245-75-3](/img/structure/B1593189.png)
2'-(二环己基膦基)-2,6-二甲氧基-[1,1'-联苯]-3-磺酸钠水合物
描述
Sodium 2’-(dicyclohexylphosphino)-2,6-dimethoxy-[1,1’-biphenyl]-3-sulfonate hydrate is a compound used in various chemical reactions . It is often used as a catalyst for Suzuki coupling reactions .
Chemical Reactions Analysis
This compound is used as a catalyst in various chemical reactions, including Suzuki coupling reactions . These reactions are used to form carbon-carbon bonds, which are crucial in the synthesis of many organic compounds .科学研究应用
铃木-宫浦偶联中的催化剂
- 用于挑战性 DNA 连接芳基氯化物的催化剂:一种新型的钯催化剂体系,其中 2'-(二环己基膦基)-2,6-二甲氧基-[1,1'-联苯]-3-磺酸钠有效催化苯基氯化物和嘧啶基氯化物与各种硼酸/酯的铃木-宫浦偶联 (Ding, Delorey, & Clark, 2016)。
- 铃木-宫浦和薗头反应的通用催化剂:该化合物用于在水中合成铃木-宫浦和薗头偶联反应的催化剂,生成功能化联芳基和芳基炔烃 (Peng 等人,2014 年)。
结构和化学分析
- 合成和晶体结构:该化合物参与水合物的合成和结构分析,并提供详细的晶体学信息 (Zhang, Guo, & Liu, 2010)。
- X 射线晶体结构测定:它有助于确定蒽醌磺酸钠衍生物的晶体结构,有助于理解分子力学和电子行为 (Gamag, Peake, & Simpson, 1993)。
有机化学中的应用
- 膦配体合成:它用于制造具有磺化 1,1'-联苯主链的水溶性膦配体,这在有机合成和催化中很重要 (Herd 等人,2002 年)。
- 水解研究:该化合物在研究钠钾联苯加合物的加氢中发挥作用,有助于理解复杂的有机反应 (Licastro & Ruveda, 1972)。
生物医学应用
- 抗菌和表面活性:2'-(二环己基膦基)-2,6-二甲氧基-[1,1'-联苯]-3-磺酸钠水合物参与生物活性杂环的合成,表现出抗菌性能,并具有作为表面活性剂的潜力 (El-Sayed, 2006)。
其他化学应用
- 叠氮化物的还原:该化合物有助于将叠氮化物还原为伯胺,这是许多合成过程中的关键步骤 (Kazemi, Kiasat, & Sayyahi, 2004)。
- 烯烃氢甲酰化的催化作用:它作为烯烃氢甲酰化催化剂的组分,这是工业化学中的一项基础工艺 (Herrmann 等人,1995 年)。
电子和光化学研究
- 电子转移研究:它用于研究芳香磺酸盐中的一电子还原和电子转移,有助于我们了解各种介质中的电子性质 (Yamamoto, Shiraki, & Kawamura, 1992)。
- 胶束结构研究:该化合物有助于反胶束和微乳液的结构研究,这是理解表面活性剂行为的关键 (Moran 等人,1995 年)。
高分子科学
- 磺化聚合物的合成:它对于合成具有磺酸钠基团的聚醚砜至关重要,这与具有特定性能的新材料的开发相关 (Mitsuru 等人,1993 年)。
安全和危害
属性
IUPAC Name |
sodium;3-(2-dicyclohexylphosphanylphenyl)-2,4-dimethoxybenzenesulfonate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35O5PS.Na.H2O/c1-30-22-17-18-24(33(27,28)29)26(31-2)25(22)21-15-9-10-16-23(21)32(19-11-5-3-6-12-19)20-13-7-4-8-14-20;;/h9-10,15-20H,3-8,11-14H2,1-2H3,(H,27,28,29);;1H2/q;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPQBSXKBDVINV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)S(=O)(=O)[O-])OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36NaO6PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40635658 | |
| Record name | Sodium 2'-(dicyclohexylphosphanyl)-2,6-dimethoxy[1,1'-biphenyl]-3-sulfonate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1049726-96-6, 870245-75-3 | |
| Record name | Sodium 2'-(dicyclohexylphosphanyl)-2,6-dimethoxy[1,1'-biphenyl]-3-sulfonate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1,1'-Biphenyl]-3-sulfonic acid, 2'-(dicyclohexylphosphino)-2,6-dimethoxy-, sodium salt (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1049726-96-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes sSPhos a unique ligand for asymmetric catalysis?
A: sSPhos distinguishes itself from other chiral ligands due to its unique structure and properties. The presence of a sulfonate group, besides imparting water solubility, allows for potential electrostatic interactions with substrates or intermediates during catalysis. This feature, termed "electrostatically-directed palladium catalysis", has been implicated in achieving high enantioselectivity in reactions like arylative phenol dearomatization. [, ]
Q2: How does the sulfonate group in sSPhos influence its catalytic activity and selectivity?
A: Research suggests that the sulfonate group plays a multifaceted role. In reactions like asymmetric allylic alkylation, steric bulk around the sulfonate, rather than electrostatic interactions, appears to be the driving force for enantioselectivity. [] Conversely, in the synthesis of axially chiral biphenols via Suzuki-Miyaura coupling, attractive non-covalent interactions involving the sulfonate group are thought to be crucial for high enantioselectivity. [] This highlights the context-dependent nature of the sulfonate group's influence on sSPhos's catalytic behavior.
Q3: What types of reactions has sSPhos been successfully employed in?
A3: sSPhos has demonstrated efficacy in several palladium-catalyzed reactions, including:
- Arylative phenol dearomatization: Providing access to enantioenriched spirocyclohexadienones and other complex scaffolds. []
- Asymmetric allylic alkylation: Achieving high enantioselectivity with various substrates. []
- Suzuki-Miyaura coupling: Enabling the synthesis of axially chiral biphenols with excellent enantiocontrol. []
- Cysteine S-arylation: Facilitating chemoselective modification of biomolecules under mild aqueous conditions. [, ]
- Heck-Cassar-Sonogashira cross-coupling: Enabling efficient catalyst recycling and application in sustainable synthesis. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1593108.png)









![5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B1593127.png)
![(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol](/img/structure/B1593128.png)
